Schradan

Catalog No.
S542820
CAS No.
152-16-9
M.F
C8H24N4O3P2
M. Wt
286.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Schradan

CAS Number

152-16-9

Product Name

Schradan

IUPAC Name

N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine

Molecular Formula

C8H24N4O3P2

Molecular Weight

286.25 g/mol

InChI

InChI=1S/C8H24N4O3P2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h1-8H3

InChI Key

SZKKRCSOSQAJDE-UHFFFAOYSA-N

SMILES

CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C

solubility

3.49 M
SOL IN CHLOROFORM
SOL IN KETONES, NITRILES, ESTERS, ALCOHOLS, AROMATIC HYDROCARBONS; MISCIBLE WITH WATER; PRACTICALLY INSOL IN HIGHER ALIPHATIC HYDROCARBONS
SOL IN ACETONE, BENZENE
SLIGHTLY SOL IN PETROLEUM OILS
INSOL IN HEPTANE, PETROLEUM ETHER

Synonyms

Schradan; NSC 8929; NSC-8929; NSC8929

Canonical SMILES

CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C

The exact mass of the compound Schradan is 286.1324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.49 msol in chloroformsol in ketones, nitriles, esters, alcohols, aromatic hydrocarbons; miscible with water; practically insol in higher aliphatic hydrocarbonssol in acetone, benzeneslightly sol in petroleum oilsinsol in heptane, petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8929. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of phosphorodiamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Schradan, also known as octamethyl pyrophosphoramide, is an organophosphate compound that was historically used as an insecticide. It is characterized by its chemical formula C8H24N4O3P2C_8H_{24}N_4O_3P_2 and is named after Gerhard Schrader, a prominent chemist in the field of pesticides. Schradan is recognized for its weak cholinesterase inhibitory properties, necessitating metabolic activation to exert its full biological effects. This compound has been largely phased out due to concerns regarding its toxicity and environmental impact .

As mentioned earlier, Schradan acts as a cholinesterase inhibitor. Once ingested by insects, Schradan is metabolized into a more potent inhibitor that binds to and inactivates the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine at nerve synapses, and its inhibition leads to the accumulation of acetylcholine, causing continuous nerve firing and ultimately insect death [].

Physical and Chemical Properties

  • Appearance: Dark brown viscous liquid [].
  • Melting point: Not readily available.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in water and organic solvents [].

Schradan is a highly toxic compound and poses a significant health risk to humans and other animals.

  • Toxicity: Schradan is extremely toxic by inhalation, ingestion, and skin absorption []. It can cause severe cholinergic poisoning symptoms like nausea, vomiting, diarrhea, muscle weakness, paralysis, and respiratory failure [].
  • Flammability: Not readily available.
  • Reactivity: Can decompose in water to form toxic products [].
, particularly in biological systems. It is metabolized primarily in the liver of mammals, where it is converted into more potent cholinesterase inhibitors. The metabolic pathway involves oxidative processes that enhance its inhibitory activity against cholinesterase enzymes, which are crucial for neurotransmission. The reaction mechanism typically involves the formation of reactive intermediates that covalently bind to the active site of the enzyme, leading to its inhibition .

As a cholinesterase inhibitor, Schradan affects the nervous system by preventing the breakdown of acetylcholine, a neurotransmitter essential for muscle contraction and other functions. This inhibition can lead to overstimulation of muscles and potentially fatal respiratory failure if exposure levels are high enough. While Schradan itself is a weak inhibitor, its metabolites exhibit significantly stronger anticholinesterase activity, making it a compound of concern in toxicological studies .

The synthesis of Schradan typically involves the reaction of phosphorus oxychloride with dimethylamine followed by further reactions to form the pyrophosphate structure. The detailed synthesis can be outlined as follows:

  • Formation of Dimethylaminophosphoryl Chloride:
    • React phosphorus oxychloride with dimethylamine.
  • Condensation:
    • Further react with dimethylamine to form octamethyl pyrophosphoramide through a condensation reaction.
  • Purification:
    • Purify using methods such as distillation or recrystallization from suitable solvents .

Studies on Schradan have focused on its interactions with biological systems, particularly its metabolism and subsequent effects on cholinesterase activity. Research has shown that various species metabolize Schradan differently, influencing its toxicity profile. For instance, studies indicate that insects may convert Schradan into more toxic forms than mammals do. This differential metabolism underscores the importance of understanding species-specific responses when assessing the risks associated with organophosphate compounds .

Schradan shares structural and functional similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaCholinesterase InhibitionUsage
SchradanC8H24N4O3P2C_8H_{24}N_4O_3P_2Weak (requires activation)Insecticide (obsolete)
ParathionC10H14N2O5PSC_{10}H_{14}N_{2}O_5PSStrong (active)Insecticide
MalathionC10H19O6PSC_{10}H_{19}O_6PSModerate (active)Insecticide
ChlorpyrifosC7H8ClN3O3PSC_{7}H_{8}ClN_{3}O_3PSStrong (active)Insecticide

Schradan's requirement for metabolic activation distinguishes it from other organophosphates like parathion and chlorpyrifos, which are active upon exposure without needing conversion .

The discovery of Schradan is inextricably linked to the work of Gerhard Schrader, a German chemist employed by the conglomerate IG Farben during the 1930s. Schrader’s research focused on synthesizing organophosphorus compounds, initially aimed at developing novel insecticides to address global food shortages. In 1936, while investigating derivatives of phosphoric acid, Schrader synthesized octamethylpyrophosphoramide, later trademarked as Schradan. This discovery occurred amid a broader exploration of organophosphates, which included the accidental creation of nerve agents such as tabun and sarin.

Schradan’s development was influenced by the geopolitical landscape of the time. During World War II, organophosphate research in Germany straddled agricultural and military objectives. While Schradan itself was not weaponized, its structural analogs contributed to clandestine chemical weapons programs. Post-war, Allied nations repurposed Schrader’s findings, leading to Schradan’s commercialization as a systemic insecticide. By the 1950s, it was widely adopted in agriculture under trade names such as Pestox III and Sytam, targeting aphids and mites on crops like cotton and citrus.

The compound’s mechanism of action diverged from earlier insecticides. Unlike nicotine-based alkaloids or arsenicals, Schradan required metabolic activation within plants to become toxic to insects. This pro-insecticide characteristic reduced immediate environmental toxicity but introduced complexities in residue management. By the 1970s, Schradan’s use declined due to the rise of more stable organophosphates and growing concerns about bioaccumulation.

Key Historical Milestones:

  • 1936: Synthesis by Gerhard Schrader at IG Farben.
  • 1940s: Adoption by Allied nations for agricultural use.
  • 1950s: Elucidation of metabolic activation pathways in plants and insects.
  • 1970s: Gradual phase-out due to environmental and regulatory challenges.

Chemical Classification and Structural Significance

Schradan belongs to the organophosphate class, specifically categorized as a pyrophosphoramide. Its molecular formula, C₈H₂₄N₄O₃P₂, features a central pyrophosphate backbone bonded to four dimethylamino groups (Figure 1). The structure is characterized by two phosphorus atoms connected by an oxygen bridge, with each phosphorus further bonded to two dimethylamide groups.

Structural Features:

  • Pyrophosphate Core: The P–O–P linkage confers stability against hydrolysis in alkaline conditions, unlike many organophosphates.
  • Dimethylamide Substituents: The N(CH₃)₂ groups enhance lipid solubility, enabling systemic translocation within plant vascular systems.
  • Molecular Symmetry: The bis(dimethylamino) configuration minimizes steric hindrance, facilitating interaction with enzymatic targets.
Chemical Structure of Schradan (OMPA):         O         ||  (CH₃)₂N–P–O–P–N(CH₃)₂         ||         O  

Figure 1: Schradan’s structure, highlighting the pyrophosphate backbone and dimethylamide groups.

The compound’s systemic activity arises from its ability to undergo oxidative metabolism in plants, yielding hydroxymethyl-Schradan, a potent acetylcholinesterase inhibitor. This transformation occurs via cytochrome P450 enzymes, which hydroxylate one of the methyl groups, creating a phosphorylated intermediate that irreversibly binds to insect cholinesterases.

Physicochemical Properties:

PropertyValueSource
Molecular Weight286.25 g/mol
Melting Point17°C
Boiling Point120–125°C (at 0.5 mmHg)
Density1.24 g/cm³ (25°C)
Refractive Index1.4698 (589.3 nm, 20°C)

Schradan’s low volatility and high water solubility (miscible in polar solvents) made it ideal for foliar applications, ensuring even distribution within plant tissues. However, its stability in alkaline soils contrasted with susceptibility to acidic hydrolysis, limiting its persistence in certain environments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diphosphoramide, octamethyl- is a dark brown viscous liquid. Used as an insecticide and as an acaricide. Not registered as a pesticide in the U.S. (EPA, 1998)

Color/Form

VISCOUS LIQUID

XLogP3

-0.3

Exact Mass

286.1324

Boiling Point

248 to 257 °F at 0.5 mm Hg (EPA, 1998)
120-125 °C @ 0.5 MM HG

Density

1.09 at 77 °F (EPA, 1998)
1.1343 @ 25 °C

Appearance

Solid powder

Melting Point

57 to 68 °F (EPA, 1998)
17.0 °C
17 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D77OYM46S1

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

THE INTOXICATION PROCESS IN INSECTS & MAMMALS /INVOLVES/ OXIDATIVE METAB OF SCHRADAN ... TO ONE OR MORE METABOLITES OF STRONG ANTICHOLINESTERASE ACTIVITY. THIS ... HAS BEEN DEMONSTRATED IN SEVERAL SUSCEPTIBLE INSECTS, INCL ANASA TRISTIS & ONCOPELTUS FASCIATUS & NON-SUSCEPTIBLE ... PERIPLANETA AMERICANA & TENEBRIO MOLITOR.
The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/
... Differences /were not detected in cholinesterase/ enzyme activity related to age and sex, probably because their samples were too small to measure the minor differences that exist. There is no change in red blood cell cholinesterase activity in adults associated with age. ... Activity of this enzyme increases progressively during the first year of life, it is higher in children under 3 yr of age than in older children, and it is markedly higher in 5 yr old children than in 3 yr olds. /Organic phosphorus pesticides/
Cholinesterase activity of plasma is significantly higher in men than in women, and this is true no matter which of several choline esters are used as substrate in measuring the enzyme activity. According to some, the difference is confined to young people. There is no sex difference in the red cell enzyme activity. Serum cholinesterase activity of blacks tends to be lower than whites of the same sex. /Organic phosphorus pesticides/

Vapor Pressure

0.001 mm Hg at 77 °F (EPA, 1998)
0.00 mmHg
1X10-3 MM HG @ 25 °C

Pictograms

Acute Toxic

Acute Toxic

Other CAS

152-16-9

Wikipedia

Schradan

Methods of Manufacturing

... BY REACTION OF TETRAMETHYLPHOSPHORODIAMIDIC CHLORIDE WITH ETHYL TETRAMETHYLPHOSPHORODIAMIDATE; BY REACTION OF TETRAMETHYLPHOSPHORODIAMIDIC CHLORIDE IN PYRIDINE OR N-METHYLDIBUTYLAMINE; BY HEATING TETRAMETHYLPHOSPHORODIAMIDIC CHLORIDE WITH ALKALI METAL HYDROXIDE.
US PATENT 2,610,139. /CRUDE PRODUCT PESTOX 3/

General Manufacturing Information

Diphosphoramide, N,N,N',N',N'',N'',N''',N'''-octamethyl-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Schradan (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
NOT MARKEDLY PHYTOTOXIC AT INSECTICIDAL CONCENTRATIONS.

Analytic Laboratory Methods

PRODUCT ANALYSIS: BY GLC.
FDA Method 232.1. Organophosphorus Residues General Method for Nonfatty Foods Including Acetonitrile Extraction, Water/Acetonitrile Extraction, Aqueous Acetonitrile to Petroleum Ether Transfer, and Florisil Column Cleanup.
FDA Method 232.4. Organophosphorus Residues General Methods for Nonfatty Foods Using Acetone Extraction and Isolation in the Organic Phase.
FDA Method 242.1. Organonitrogen Residues General Method for Nonfatty Foods Including Acetone Extraction and Isolation in Organic Phase.
For more Analytic Laboratory Methods (Complete) data for SCHRADAN (8 total), please visit the HSDB record page.

Storage Conditions

Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/
Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/
Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

ADMIN SODIUM PHENOBARBITAL & PHENAGLYCODOL @ 70 & 100 MG/KG IP, RESPECTIVELY, INCR TOXICITY OF OMPA MARKEDLY. ADMIN GLUTETHIMIDE, CHLORPROMAZINE HYDROCHLORIDE, & MEPROBAMATE @ 60, 15, & 200 MG/KG, RESPECTIVELY, ALSO INCR OMPA TOXICITY.
Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/
In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/
BARBITURATES ARE POTENTIATED BY ANTICHOLINESTERASES. ALTHOUGH BARBITURATES MAY BE USED CAUTIOUSLY IN TREATING CONVULSIONS, EXTREME CARE IS ESSENTIAL IN HANDLING POISONINGS DUE TO ANTICHOLINESTERASES, PARTICULARLY ORGANOPHOSPHORUS PESTICIDES. ECHOTHIOPHATE, A CHOLINESTERASE INHIBITOR USED AS MIOTIC, POTENTIATES OTHER SUCH INHIBITORS ... USED FOR OTHER PURPOSES (ADDITIVE EFFECTS) OR POSSIBLY SYNERGISTIC. THOSE EXPOSED TO ORGANOPHOSPHATE INSECTICIDES MUST TAKE STRICT PRECAUTIONS. ... ORGANOPHOSPHORUS INSECTICIDES: ADDITIVE ANTICHOLINESTERASE EFFECTS. HAZARDOUS. PATIENTS ON ANTICHOLINESTERASES (EVEN TOPICAL, SUCH AS EYE DROPS) SHOULD AVOID AREAS WHERE ORGANOPHOSPHORUS INSECTICIDES ... RECENTLY ... USED. /ANTICHOLINESTERASE/
ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Stability Shelf Life

HALF-LIFE OF OVER 10 YEARS AT PH 8 & 25 °C
STABLE TO WATER AND ALKALI

Dates

Last modified: 08-15-2023
1: Kasagami T, Miyamoto T, Yamamoto I. Activated transformations of organophosphorus insecticides in the case of non-AChE inhibitory oxons. Pest Manag Sci. 2002 Nov;58(11):1107-17. Review. PubMed PMID: 12449529.
2: EDERY H. Effects of organophosphorous compounds, oximes and atropine injected into the third ventricle of unanaesthetized dogs. Br J Pharmacol Chemother. 1962 Feb;18:19-28. PubMed PMID: 13889182; PubMed Central PMCID: PMC1482163.
3: LESSIN AW. Pharmacological methods of estimating inhibition of drug oxidation in the mouse. Br J Pharmacol Chemother. 1959 Jun;14(2):251-5. PubMed PMID: 13662584; PubMed Central PMCID: PMC1481781.
4: FENWICK ML. The production of an esterase inhibitor from schradan in the fat body of the desert locust. Biochem J. 1958 Nov;70(3):373-81. PubMed PMID: 13596353; PubMed Central PMCID: PMC1196684.
5: O'BRIEN RD, DAVISON AN. Antagonists to schradan poisoning in mice. Can J Biochem Physiol. 1958 Nov;36(11):1203-10. PubMed PMID: 13585228.
6: O'BRIEN RD, SPENCER EY. Action of schradan in the cockroach. Nature. 1957 Jan 5;179(4549):52-3. PubMed PMID: 13387754.
7: O'BRIEN RD. The mechanism of schradan activation by liver microsomes. Can J Biochem Physiol. 1957 Jan;35(1):45-54. PubMed PMID: 13396661.
8: O'BRIEN RD. Activation of schradan by mammalian tissue homogenates. Can J Biochem Physiol. 1956 Nov;34(6):1131-41. PubMed PMID: 13374578.
9: DAVISON AN. Conversion of schradan and parathion by an enzyme system of rat liver. Nature. 1954 Dec 4;174(4440):1056. PubMed PMID: 13214074.
10: BARNES JM, DENZ FA. The reaction of rats to diets containing octamethyl pyrophosphoramide (schradan) and OO-diethyl-Sethylmercaptoethanol thiophosphate (systox). Br J Ind Med. 1954 Jan;11(1):11-9. PubMed PMID: 13140812; PubMed Central PMCID: PMC1037510.
11: JONES GD, THOMAS WD. Contamination of nectar with the systemic insecticide schradan. Nature. 1953 Feb 7;171(4345):263. PubMed PMID: 13036851.
12: GARDINER JE, KILBY BA. Biochemistry of organic phosphorus insecticides. I. The mammalian metabolism of bis(dimethylamino) phosphorous anhydride (Schradan). Biochem J. 1952 Apr;51(1):78-85. PubMed PMID: 14944535; PubMed Central PMCID: PMC1197790.
13: HOFMANN-CREDNER D, SIEDEK H. Distribution and fate of schradan (bisdimethyl-aminophosphonous anhydride) in mammals, using a radioactive compound. Arch Int Pharmacodyn Ther. 1952 Feb;89(1):74-81. PubMed PMID: 14944313.

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